Cas no 1805558-29-5 (1-Bromo-2-nitro-6-(trifluoromethoxy)benzene)

1-Bromo-2-nitro-6-(trifluoromethoxy)benzene 化学的及び物理的性質
名前と識別子
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- 1-Bromo-2-nitro-6-(trifluoromethoxy)benzene
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- インチ: 1S/C7H3BrF3NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H
- InChIKey: WSXMJNDIYJUETN-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1OC(F)(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 243
- XLogP3: 3.6
- トポロジー分子極性表面積: 55
1-Bromo-2-nitro-6-(trifluoromethoxy)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013020581-1g |
1-Bromo-2-nitro-6-(trifluoromethoxy)benzene |
1805558-29-5 | 97% | 1g |
1,579.40 USD | 2021-05-31 | |
Alichem | A013020581-500mg |
1-Bromo-2-nitro-6-(trifluoromethoxy)benzene |
1805558-29-5 | 97% | 500mg |
839.45 USD | 2021-05-31 | |
Alichem | A013020581-250mg |
1-Bromo-2-nitro-6-(trifluoromethoxy)benzene |
1805558-29-5 | 97% | 250mg |
470.40 USD | 2021-05-31 |
1-Bromo-2-nitro-6-(trifluoromethoxy)benzene 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
1-Bromo-2-nitro-6-(trifluoromethoxy)benzeneに関する追加情報
Recent Advances in the Application of 1-Bromo-2-nitro-6-(trifluoromethoxy)benzene (CAS: 1805558-29-5) in Chemical and Pharmaceutical Research
The compound 1-Bromo-2-nitro-6-(trifluoromethoxy)benzene (CAS: 1805558-29-5) has recently garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and versatile applications. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthesis, reactivity, and potential applications in drug discovery and development.
Recent studies have highlighted the role of 1-Bromo-2-nitro-6-(trifluoromethoxy)benzene as a key intermediate in the synthesis of complex organic molecules. Its bromo and nitro functional groups make it a valuable precursor for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in the construction of pharmacologically active compounds. Additionally, the trifluoromethoxy group enhances the compound's lipophilicity, making it an attractive candidate for the development of CNS-targeting drugs.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 1-Bromo-2-nitro-6-(trifluoromethoxy)benzene in the synthesis of novel kinase inhibitors. The compound was used to introduce a trifluoromethoxy-substituted aromatic ring into the inhibitor scaffold, resulting in improved binding affinity and metabolic stability. This finding underscores the potential of this compound in the design of next-generation therapeutics for cancer and inflammatory diseases.
Another notable application of 1-Bromo-2-nitro-6-(trifluoromethoxy)benzene is in the field of agrochemicals. Recent research has shown that derivatives of this compound exhibit potent herbicidal and fungicidal activities. The presence of the nitro group facilitates the formation of reactive intermediates that can disrupt essential biological pathways in pests, offering a promising avenue for the development of environmentally friendly agrochemicals.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 1-Bromo-2-nitro-6-(trifluoromethoxy)benzene. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce byproduct formation. For instance, a study published in Organic Process Research & Development reported a novel catalytic system that significantly enhances the efficiency of the bromination step, paving the way for more cost-effective production.
In conclusion, 1-Bromo-2-nitro-6-(trifluoromethoxy)benzene (CAS: 1805558-29-5) represents a versatile and valuable building block in chemical and pharmaceutical research. Its unique structural features and reactivity profile make it an indispensable tool for the synthesis of complex molecules with potential therapeutic and agrochemical applications. Continued research into its properties and applications is expected to yield further innovations in these fields.
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